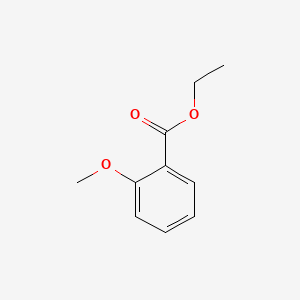

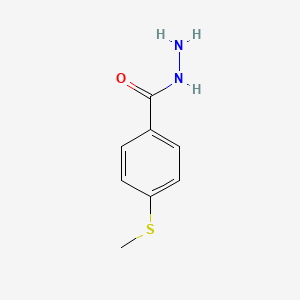

![molecular formula C24H16Cl2O4S2 B1583942 4,4'-双[(4-氯苯基)磺酰基]-1,1'-联苯 CAS No. 22287-56-5](/img/structure/B1583942.png)

4,4'-双[(4-氯苯基)磺酰基]-1,1'-联苯

描述

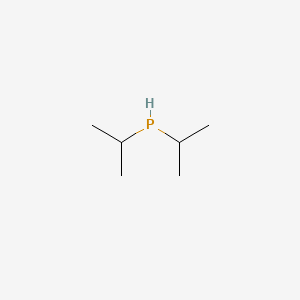

4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is a sulfur-containing organic building block . It is useful for organic synthesis .

Molecular Structure Analysis

The molecular structure of 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is represented by the linear formula: (-C6H4SO2C6H4Cl)2 . The molecular weight is 503.42 .Physical And Chemical Properties Analysis

The melting point of 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is 278-280 °C (lit.) . The predicted boiling point is 685.0±55.0 °C , and the predicted density is 1.416±0.06 g/cm3 .科学研究应用

聚砜塑料的生产

聚砜塑料以其韧性和高温稳定性而闻名。所述化合物用作生产这些塑料的前体。 通过与双酚A或双酚S反应,它会形成聚合物,如PES(聚醚砜)或Udel,这些聚合物以其刚性和耐温性而著称 .

4,4'-二氨基二苯砜的合成

该化合物用作合成4,4'-二氨基二苯砜的起始原料,该化合物用于生产像氨苯砜这样的药物,氨苯砜用于治疗麻风病和疱疹样皮炎 .

有机合成砌块

作为一种有机合成砌块,该化合物提供了一个含硫的核心,可以对其进行官能化以创建广泛的有机分子。 这种多功能性使其在有机化学研究中非常有价值,特别是在合成具有潜在药物和农用化学品应用的新化合物方面 .

热塑性塑料生产

该化合物用于生产热塑性塑料,热塑性塑料是在特定温度以上变得柔韧或可塑,并在冷却后固化的塑料。 这些材料用于多种应用,包括汽车零件、医疗器械和消费品 .

环境样品时间趋势研究

研究人员使用4,4'-双[(4-氯苯基)磺酰基]-1,1'-联苯来研究环境样品中类似化合物的時間趨勢。 这种应用对于了解此类化合物在环境中的持久性和传播至关重要,这可能对生态健康和人类安全产生影响 .

高性能材料的开发

由于其热稳定性和结构特性,该化合物正在被研究用于开发能够承受极端条件的高性能材料。 这些材料在航空航天等行业受到追捧,在那里它们可以用于必须承受高温和机械应力的部件 .

安全和危害

属性

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-[4-(4-chlorophenyl)sulfonylphenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2O4S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUNPRDEUXITBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348341 | |

| Record name | 4,4'-Bis(4-chlorobenzene-1-sulfonyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22287-56-5 | |

| Record name | 4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22287-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(4-chlorobenzene-1-sulfonyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of BCPSBP in polymer synthesis?

A1: BCPSBP serves as a crucial building block in synthesizing poly(arylene ether sulfone)s, a class of polymers known for their excellent thermal and chemical stability. The presence of two chlorophenyl sulfone groups at each end of the biphenyl unit allows for polymerization through nucleophilic aromatic substitution reactions with bisphenols, enabling the creation of high molecular weight polymers [, , ].

Q2: How does the incorporation of BCPSBP affect the properties of PEMs?

A2: BCPSBP contributes to enhanced thermal stability, mechanical strength, and chemical resistance in PEMs [, ]. The sulfonyl groups within BCPSBP can be further sulfonated, introducing sulfonic acid groups responsible for proton conductivity. By controlling the degree of sulfonation and incorporating BCPSBP into various copolymer architectures, researchers can fine-tune PEM properties like water uptake, ion exchange capacity, and proton conductivity [, ].

Q3: What are the advantages of using tetrasulfonated BCPSBP in PEMs?

A3: Tetrasulfonated BCPSBP, achievable through specific synthetic routes, leads to a higher density of sulfonic acid groups within the polymer structure [, ]. This enhanced sulfonation promotes more efficient phase separation of ionic groups, resulting in larger characteristic separation lengths within the membrane [, ]. Consequently, tetrasulfonated BCPSBP-based PEMs exhibit improved water uptake and proton transport, particularly under low humidity conditions [].

Q4: Can the morphology of BCPSBP-based PEMs be controlled?

A4: Yes, researchers have successfully manipulated the morphology of BCPSBP-based PEMs to enhance proton conductivity. For instance, incorporating tetrasulfonated BCPSBP segments and flexible bisphenol P residues promotes ionic clustering, leading to improved phase separation and proton transport []. Additionally, synthesizing block copolymers with distinct hydrophilic and hydrophobic segments, utilizing monomers like decafluorobiphenyl and 4,4'-hexafluoroisopropylidenediphenol alongside sulfonated BCPSBP, can create well-defined morphologies with enhanced proton conductivity [].

Q5: What analytical techniques are crucial for characterizing BCPSBP-based PEMs?

A5: Numerous analytical methods are employed to characterize BCPSBP-based PEMs. Nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy confirm the chemical structure and successful incorporation of BCPSBP [, , ]. Gel permeation chromatography (GPC) determines the molecular weight and polydispersity of the synthesized polymers [, , ]. Thermal properties, including glass transition temperature and degradation behavior, are analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) [, , ]. Morphological studies, often employing atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS), provide insights into the arrangement of hydrophilic and hydrophobic domains within the membrane, crucial for understanding proton transport properties [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

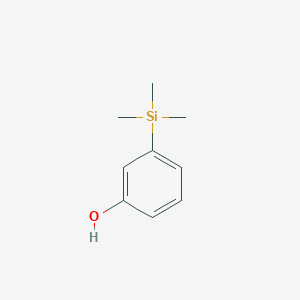

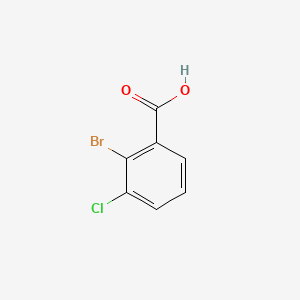

![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)